Thiocillin I

Antibiotic Thiopeptide Structure-Activity Relationship

Thiocillin I (CAS 59979-01-0) is a macrocyclic thiopeptide antibiotic that belongs to the thiazolyl peptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs). It was first isolated from fermentation broths of *Bacillus cereus* and *Bacillus badius* and exhibits potent, narrow-spectrum antibacterial activity against Gram-positive bacteria, including clinically relevant pathogens such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE).

Molecular Formula C48H49N13O10S6
Molecular Weight 1160.4 g/mol
CAS No. 59979-01-0
Cat. No. B021164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocillin I
CAS59979-01-0
Molecular FormulaC48H49N13O10S6
Molecular Weight1160.4 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
InChIInChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+
InChIKeyFEORQDDAQBRWPT-NBBXXHIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light tan solid

Thiocillin I (CAS 59979-01-0): Thiopeptide Antibiotic Supplier & Procurement Guide


Thiocillin I (CAS 59979-01-0) is a macrocyclic thiopeptide antibiotic that belongs to the thiazolyl peptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs) [1]. It was first isolated from fermentation broths of *Bacillus cereus* and *Bacillus badius* and exhibits potent, narrow-spectrum antibacterial activity against Gram-positive bacteria, including clinically relevant pathogens such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE) [2][3]. The compound exerts its antibacterial effect by binding to the 50S ribosomal subunit, specifically targeting the 23S rRNA and ribosomal protein L11 complex, thereby inhibiting bacterial protein synthesis at the translation elongation step [4]. With a molecular formula of C₄₈H₄₉N₁₃O₁₀S₆ and a molecular weight of 1160.37 g/mol, Thiocillin I features a highly rigidified, trithiazolylpyridine-containing macrocyclic core that is characteristic of its subclass [2].

Why Thiocillin I Cannot Be Substituted by Other Thiopeptide Antibiotics


Thiopeptide antibiotics, including Thiocillin I, micrococcin P1, GE2270A, and thiostrepton, are not interchangeable due to fundamental differences in their molecular targets, binding affinities, and resulting antibacterial spectra [1]. While all members of this class contain a conserved trithiazolylpyridine core, subtle variations in their macrocyclic structure and side-chain functionalities dictate their binding specificity [1][2]. For instance, GE2270A and related thiomuracins bind tightly to elongation factor Tu (EF-Tu) to block aminoacyl-tRNA delivery, whereas Thiocillin I, along with micrococcin P1 and thiostrepton, binds directly to the 50S ribosomal subunit at the L11 protein-23S rRNA interface [2][3]. Even among the 50S-binding group, resistance profiles and potency differ significantly. Thiocillin I demonstrates a 4-fold higher potency against *Enterococcus faecalis* compared to its closest structural relative, micrococcin P1, highlighting that even small structural variations in the thiopeptide family result in clinically meaningful differences in antibacterial efficacy that preclude simple substitution .

Thiocillin I: Quantitative Comparative Data for Scientific Procurement Decisions


Potency Against Enterococcus faecalis: 2-Fold Superiority Over Micrococcin P1

In a direct comparison of antibacterial susceptibility using standardized MIC assays, Thiocillin I exhibits a 2-fold greater potency against *E. faecalis* strain 1674621 relative to its closest structural analog, micrococcin P1 . This difference highlights the impact of subtle structural variations within the thiopeptide macrocycle on target engagement and antibacterial activity [1].

Antibiotic Thiopeptide Structure-Activity Relationship

Comparative Potency Against Streptococcus pyogenes: 2-Fold Superiority Over Micrococcin P1

When tested against *S. pyogenes* strain 1744264, Thiocillin I demonstrates a 2-fold higher potency (MIC of 0.5 μg/mL) compared to the structurally related micrococcin P1 (MIC of 1 μg/mL) . This quantitative difference in susceptibility underscores that Thiocillin I is a more potent inhibitor of this clinically important Group A Streptococcus pathogen in vitro [1].

Antibacterial Thiopeptide Drug Discovery

Broad-Spectrum Gram-Positive Activity: MIC Range of 0.2-3.13 μg/mL Across Multiple Pathogens

Thiocillin I exhibits a consistent and potent antibacterial activity profile against a panel of clinically relevant Gram-positive pathogens, including *B. subtilis*, *B. anthracis*, *S. aureus*, *S. pyogenes*, and *S. pneumoniae*, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.13 μg/mL [1]. In contrast, the 50S-targeting thiopeptide thiostrepton shows poor aqueous solubility and inconsistent activity against many of the same strains, while the EF-Tu-targeting GE2270A exhibits a different spectrum with MICs generally below 1 μg/mL for staphylococci and enterococci but with significant solubility and formulation liabilities [2][3].

Antimicrobial Broad-spectrum Gram-positive

Validated In Vivo Efficacy: ED50 of 2.91 mg/kg in a Murine S. pyogenes Infection Model

Thiocillin I has demonstrated clear in vivo antibacterial efficacy in a mouse model of systemic *S. pyogenes* infection, exhibiting an ED50 (effective dose protecting 50% of animals) of 2.91 mg/kg [1]. This in vivo validation distinguishes Thiocillin I from many other thiopeptide antibiotics, such as thiostrepton, which, despite potent in vitro activity, suffers from extremely poor pharmacokinetic properties that severely limit its in vivo utility and have historically hindered its clinical development [2][3].

In Vivo Animal Model Efficacy

Engineerability: Site-Saturation Mutagenesis Enables Potency Optimization up to 8-Fold

Thiocillin's ribosomal origin and genetically encoded peptide scaffold make it uniquely amenable to biosynthetic engineering via site-directed mutagenesis of its precursor peptide [1]. A comprehensive site-saturation mutagenesis library covering every position along the macrocyclic ring identified eight unique compounds more potent than wild-type thiocillin, with the best variant exhibiting an 8-fold improvement in potency [1]. In contrast, non-ribosomal thiopeptides like GE2270A or micrococcin P1 cannot be readily diversified through simple genetic manipulation, limiting their utility as starting points for structure-activity relationship (SAR) studies and analog generation [2][3].

Biosynthesis Genetic Engineering Drug Discovery

Unique Uptake Mechanism: Exploitation of Ferrioxamine Receptor FoxA for Gram-Negative Penetration

Unlike most thiopeptides that are restricted to Gram-positive activity due to outer membrane impermeability, Thiocillin I and its close analog micrococcin P1 can penetrate the Gram-negative bacterium *Pseudomonas aeruginosa* by exploiting the ferrioxamine siderophore receptor FoxA [1]. This uptake mechanism enables inhibition of *P. aeruginosa* growth at low micromolar concentrations, a property not shared by other thiopeptides such as thiostrepton, which cannot utilize this entry route [1][2]. However, single point mutations in FoxA are sufficient to confer high-level thiocillin resistance, indicating that this uptake route is a specific and saturable pathway rather than a general membrane permeabilization effect [1].

Antibiotic Uptake Gram-Negative Siderophore

Recommended Applications of Thiocillin I in Scientific and Industrial Research


Probe for Studying 50S Ribosomal Inhibition and L11-23S rRNA Interactions

Thiocillin I binds specifically to the 50S ribosomal subunit at the L11 protein-23S rRNA interface, making it a precise chemical probe for dissecting the mechanisms of translation inhibition [1]. Its defined binding site contrasts with EF-Tu-targeting thiopeptides like GE2270A, allowing researchers to selectively interrogate the ribosomal elongation step without confounding effects on tRNA delivery [2]. Procurement of Thiocillin I is essential for laboratories conducting mechanistic studies of ribosome-targeting antibiotics or investigating novel combination therapies that synergize with 50S inhibitors.

Chemical Biology Starting Point for Biosynthetic Engineering and SAR Studies

Owing to its ribosomal origin and genetically encoded precursor peptide, Thiocillin I is an ideal scaffold for biosynthetic engineering and structure-activity relationship (SAR) exploration [1]. Researchers can generate diverse analog libraries through simple site-directed mutagenesis of the precursor peptide gene, enabling rapid identification of variants with enhanced potency, altered spectra, or improved physicochemical properties [2]. The demonstrated ability to achieve up to 8-fold potency improvements through mutagenesis validates Thiocillin I as a premier chemical biology platform for developing next-generation thiopeptide antibiotics [1].

In Vivo Reference Compound for Murine Gram-Positive Infection Models

With a validated ED50 of 2.91 mg/kg in a murine *S. pyogenes* systemic infection model, Thiocillin I serves as a reliable positive control and reference standard for in vivo antibacterial efficacy studies [1]. Its defined in vivo activity profile is a key advantage over other thiopeptides like thiostrepton, which lack robust in vivo efficacy data due to poor pharmacokinetic properties [2]. Thiocillin I can be used to benchmark novel antibacterial candidates, validate infection model robustness, and explore pharmacokinetic/pharmacodynamic relationships for thiopeptide antibiotics.

Tool Compound for Investigating Siderophore-Mediated Antibiotic Uptake in Gram-Negative Bacteria

Thiocillin I's unique ability to exploit the FoxA ferrioxamine receptor for uptake into *Pseudomonas aeruginosa* makes it a valuable tool for studying siderophore-mediated drug delivery across the Gram-negative outer membrane [1]. Researchers investigating strategies to overcome intrinsic Gram-negative resistance can use Thiocillin I to probe FoxA receptor function, screen for uptake inhibitors or enhancers, and validate novel siderophore-drug conjugate approaches [2]. This application leverages a property not shared by most other thiopeptide antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiocillin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.